Sodium L-lactate-1-13C solution
Overview
Description
Sodium L-lactate-1-13C solution is an isotopic analogue of sodium L-lactate . It is the 13C labeled Lactate sodium . Lactate (Lactic acid) sodium is the product of glycogenolysis and glycolysis . It functions in a variety of biochemical processes .
Synthesis Analysis
Sodium L-lactate-1-13C solution can be used as an internal standard for the quantitative determination of blood lactate and pyruvate using filter-paper dried blood spots followed by LC-MS/MS .Molecular Structure Analysis
The linear formula of Sodium L-lactate-1-13C solution is CH3CH(OH)13CO2Na . Its molecular weight is 113.05 .Chemical Reactions Analysis
Lactate-13C (sodium) is the 13C labeled Lactate sodium. Lactate (Lactic acid) sodium is the product of glycogenolysis and glycolysis .Scientific Research Applications
1. Medium Supplement and Cell Fuel Source Sodium L-lactate-1-13C solution can be used as a medium supplement and cell fuel source for human mammary epithelial cell line (MCF10A) and dendritic cell culture .
Gluconeogenic Substrate
This compound can be used as a gluconeogenic substrate in hepatic glucose production assay in primary hepatocytes .
Glucose Production Medium
It can be used in the glucose production medium for glucose production assay in human embryonic kidney (HEK293T) cells .
Reagent for Dissolution
Sodium L-lactate-1-13C solution can be used as a reagent for the dissolution of calcium D-gluconate .
Crystallizing Agent
This compound can act as a crystallizing agent in the synthesis of Sn-containing silicate catalysts .
Chiral Building Block
Sodium L-lactate-1-13C solution can be used as a chiral building block to prepare chiral pyrrolidine intermediate, which is further used to synthesize chiral pyrrolidinium ionic liquids .
Mechanism of Action
Target of Action
Sodium L-lactate-1-13C, also known as sodium;(2S)-2-hydroxy(113C)propanoate, primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The NF-κB pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
Sodium L-lactate-1-13C interacts with its targets by inhibiting the NF-κB pathway . This interaction results in changes in the cellular response to inflammation and stress, thereby modulating the immune response .
Biochemical Pathways
The compound affects the amino acids and short-chain fatty acid metabolism pathways . These pathways are crucial for various biological processes, including energy production, biosynthesis, and the regulation of gene expression .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its solubility in water and its chemical structure .
Result of Action
The molecular and cellular effects of Sodium L-lactate-1-13C’s action include the modulation of the immune response and the inhibition of inflammation . These effects can have significant impacts on health and disease, particularly in conditions associated with inflammation and immune dysregulation .
Action Environment
The action, efficacy, and stability of Sodium L-lactate-1-13C can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and bioavailability in the body. Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-hydroxy(113C)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-FWGDTYFGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635700 | |
Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(2S)-2-hydroxy(113C)propanoate | |
CAS RN |
81273-81-6 | |
Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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